molecular formula C16H20Cl4N2 B13049251 N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride

Cat. No.: B13049251
M. Wt: 382.1 g/mol
InChI Key: BYKIYLFOABXGKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride is an organic compound with the molecular formula C16H20Cl4N2. It is known for its unique chemical structure, which includes two 3-chlorobenzyl groups attached to an ethanediamine backbone. This compound is often used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride typically involves the reaction of 3-chlorobenzyl chloride with 1,2-ethanediamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Bis(3-chlorobenzyl)ethane-1,2-diamine: A similar compound with slight variations in its chemical structure.

    N1,N2-Bis((3-chlorobenzyl)methylene)-1,2-ethanediamine: Another related compound with different substituents on the ethanediamine backbone.

Uniqueness

N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H20Cl4N2

Molecular Weight

382.1 g/mol

IUPAC Name

N,N'-bis[(3-chlorophenyl)methyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H

InChI Key

BYKIYLFOABXGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCNCC2=CC(=CC=C2)Cl.Cl.Cl

Origin of Product

United States

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